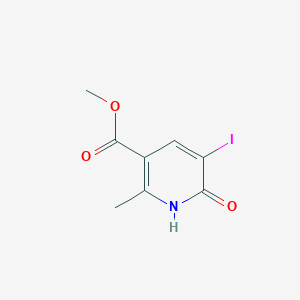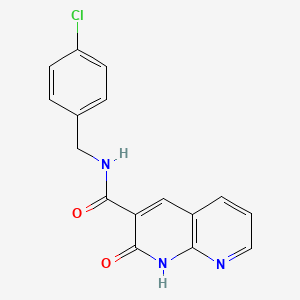![molecular formula C7H11NO2 B13013236 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13013236.png)
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[410]heptane-7-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of a nitrogen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate as a precursor, which is obtained in multiple steps starting from 4-hydroxymethyl pyridine . The cyclization process often requires the use of strong bases and controlled temperatures to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted for substitution with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Azabicyclo[4.1.0]heptane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The nitrogen atom within the bicyclic framework can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
7-Oxabicyclo[4.1.0]heptane: Similar in structure but contains an oxygen atom instead of nitrogen.
3-Azabicyclo[3.1.1]heptane: Another bicyclic compound with a different ring size and nitrogen placement.
Uniqueness: 1-Azabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination of features makes it a versatile compound in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
1-azabicyclo[4.1.0]heptane-7-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-5-3-1-2-4-8(5)6/h5-6H,1-4H2,(H,9,10) |
Clave InChI |
KEESPQNIXBMYBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCN2C(C1)C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






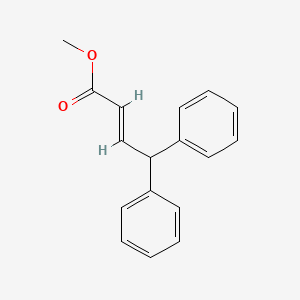
![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
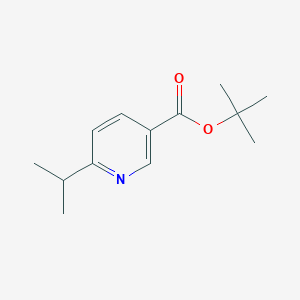
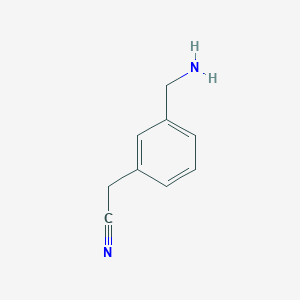
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
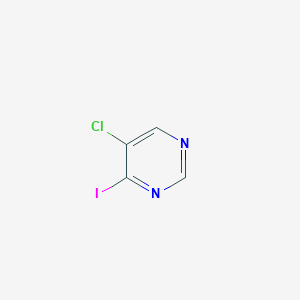
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)
